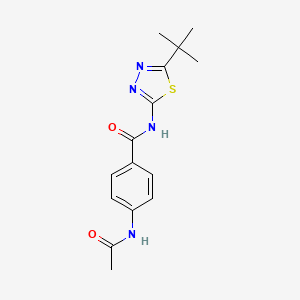

4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to 4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide, often involves the cyclization of thiosemicarbazides or thioureas with appropriate diketones or aldehydes. A notable method includes microwave-assisted synthesis, which offers a rapid and efficient route for obtaining thiadiazole derivatives, showing potential anticancer activity (Tiwari et al., 2017). Another approach involves the oxidative cyclization of substituted thiocarbamides, demonstrating the versatility in synthetic strategies for this chemical class (Deohate et al., 2005).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide, can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography provides detailed insights into the molecular geometry, confirming the presence of the thiadiazole ring and its substitution pattern. Structural analyses reveal the influence of substituents on the electronic configuration and stability of the thiadiazole core (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for further functionalization of the molecule. The presence of both electron-rich and electron-deficient sites within the thiadiazole ring facilitates diverse reactions, enabling the synthesis of a wide array of derivatives with varied biological activities. The chemical reactivity is significantly influenced by the substituents attached to the thiadiazole ring (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of 4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide, such as melting point, solubility, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of substituents. The compound's solubility in different solvents affects its usability in chemical reactions and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are key to understanding the potential applications of 4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide. Studies on its binding affinity towards DNA and enzymes could provide insights into its biological activities and mechanisms of action. The compound's reactivity towards nucleophiles and electrophiles, as well as its redox behavior, are essential aspects of its chemical profile (Karthikeyan et al., 2018).

Applications De Recherche Scientifique

Binding Characteristics and Anticancer Activity

A study by Karthikeyan et al. (2017) on a similar thiadiazole derivative revealed its good anticancer activity, as well as antibacterial properties, and less toxicity. The research focused on its binding to human serum albumin (HSA) through spectroscopy and computational approaches, highlighting its potential in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2017). Furthermore, another study investigated the interaction mechanism between a thiadiazole derivative anticancer active drug and calf thymus DNA, using optical spectroscopy techniques and computational analysis, suggesting its competitive intercalation in the DNA system (Karthikeyan et al., 2018).

Antimicrobial and Antifungal Activities

Compounds containing the thiadiazole moiety have been evaluated for their antimicrobial and antifungal activities. A study on novel triazinone derivatives showed significant larvicidal and antimicrobial effects, indicating the potential for combating mosquito-borne diseases and bacterial infections (Kumara et al., 2015). Another research effort synthesized new heterocycles containing the 1,3,4-thiadiazole moiety, which demonstrated promising antimicrobial activities against tested microorganisms, suggesting their utility in developing new antimicrobial agents (Farghaly et al., 2011).

Propriétés

IUPAC Name |

4-acetamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(20)16-11-7-5-10(6-8-11)12(21)17-14-19-18-13(22-14)15(2,3)4/h5-8H,1-4H3,(H,16,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPHUHOINFBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)